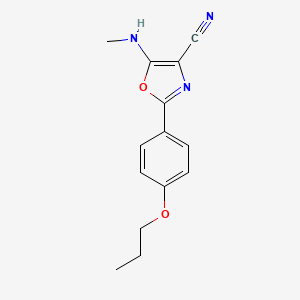![molecular formula C17H14ClF3N2O3 B4730012 ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4730012.png)
ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate
Descripción general
Descripción
Ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate is not fully understood. However, it has been proposed that this compound inhibits the activity of the proteasome, a protein complex that plays a crucial role in the degradation of intracellular proteins. This compound has also been shown to induce the accumulation of ubiquitinated proteins, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the activity of the proteasome and induce the accumulation of ubiquitinated proteins. In addition, this compound has been shown to inhibit the production of ROS and protect cells from ROS-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate is its potential applications in various fields, including biosensing and cancer therapy. This compound is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate. One potential direction is the development of this compound-based biosensors for the detection of various analytes. Another potential direction is the further investigation of this compound's potential anticancer effects and its mechanism of action. In addition, further research is needed to determine the potential side effects of this compound and its suitability for in vivo applications.
Aplicaciones Científicas De Investigación
Ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been shown to inhibit ROS-induced cell death. This compound has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, this compound has been used in the development of biosensors for the detection of various analytes, including glucose and dopamine.
Propiedades
IUPAC Name |
ethyl 4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-2-26-15(24)10-3-5-11(6-4-10)22-16(25)23-12-7-8-14(18)13(9-12)17(19,20)21/h3-9H,2H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOICAWWDJWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4729938.png)

![3,4,5-trimethoxy-2-[({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)methyl]benzoic acid](/img/structure/B4729961.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4729967.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4729982.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4729985.png)

![2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4730007.png)
![methyl 2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730026.png)
![ethyl 4-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4730037.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4730050.png)